molecular formula C11H10O3S B099611 Methyl 3-methoxybenzo[b]thiophene-3-carboxylate CAS No. 19354-51-9

Methyl 3-methoxybenzo[b]thiophene-3-carboxylate

Cat. No. B099611
CAS RN: 19354-51-9
M. Wt: 224.28 g/mol
InChI Key: KQZSFMXMFTZNSV-UHFFFAOYSA-N
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Description

Methyl 3-methoxybenzo[b]thiophene-3-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has shown potential in treating a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. In

Mechanism Of Action

The exact mechanism of action of methyl 3-methoxybenzo[b]thiophene-3-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and neurodegeneration.

Biochemical And Physiological Effects

Methyl 3-methoxybenzo[b]thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It has also been shown to modulate certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer growth. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using methyl 3-methoxybenzo[b]thiophene-3-carboxylate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, with few side effects. Additionally, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are many potential future directions for research on methyl 3-methoxybenzo[b]thiophene-3-carboxylate. One direction could be to further explore its anti-cancer properties, and to investigate its potential as a chemotherapeutic agent. Another direction could be to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be done to elucidate its mechanism of action, and to optimize its use in various applications.
Conclusion:
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate is a chemical compound with promising potential in the field of medicinal chemistry. It has shown anti-inflammatory, anti-cancer, and neuroprotective properties, and has relatively low toxicity. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound. Further studies could lead to the development of new treatments for a variety of diseases and conditions.

Synthesis Methods

Methyl 3-methoxybenzo[b]thiophene-3-carboxylate can be synthesized using a variety of methods. One common method is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromo-4-methoxybenzo[b]thiophene with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base. Another method involves the reaction of 3-methoxybenzo[b]thiophene-3-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride.

Scientific Research Applications

Methyl 3-methoxybenzo[b]thiophene-3-carboxylate has shown potential in treating a variety of diseases and conditions. In one study, it was found to have anti-inflammatory and anti-cancer properties. It was shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In another study, it was found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

19354-51-9

Product Name

Methyl 3-methoxybenzo[b]thiophene-3-carboxylate

Molecular Formula

C11H10O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 3-methoxy-2H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H12O3S/c1-13-10(12)11(14-2)7-15-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3

InChI Key

KQZSFMXMFTZNSV-UHFFFAOYSA-N

SMILES

COC(=O)C1(CSC2=CC=CC=C21)OC

Canonical SMILES

COC(=O)C1(CSC2=CC=CC=C21)OC

Origin of Product

United States

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